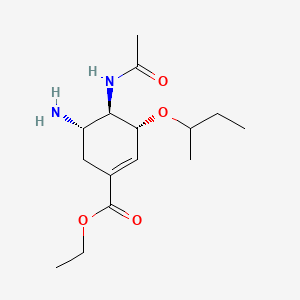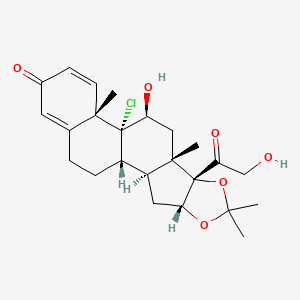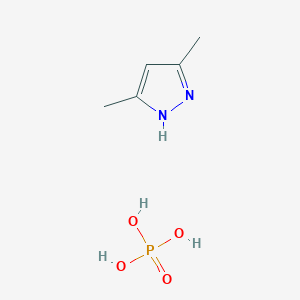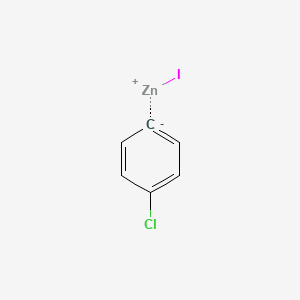
林可霉素 2-磷酸酯
描述
Lincomycin 2-phosphate is a derivative of lincomycin, a lincosamide antibiotic that comes from the actinomycete Streptomyces lincolnensis . It is also known as Clindamycin Phosphate EP Impurity G . The water-soluble ester is inactive in the plate antibacterial assay using S. Irrtea, although in vivo it is as active as the parent compound lincomycin .
Synthesis Analysis
The synthesis of Lincomycin 2-phosphate involves tritylation of 3,4-O-anisylidene lincomycin to give 7-O-trityl-3,4-O-anisplidene lincomycin (III), which is a key intermediate in the synthesis of lincomycin-2-monoesters . The structure of III was established by NMR . Phosphorylation of III with POCll in pyridine gave the resulting dichlorophosphate IV which after hydrolysis and treatment with 80% aqueous acetic acid gave lincomycin-2-phosphate (V) .Molecular Structure Analysis
The molecular structure of Lincomycin 2-phosphate was established by NMR spectroscopy . The structure consists of an unusual amino acid, viz. trans-N-methyl-4-n-l-proline (propylhygric acid), linked via a peptide bond with the sugar methylthiolincosamide .Chemical Reactions Analysis
The chemical stability of phosphate esters in the di-anionic state (>pH 6) and the ease of in vivo hydrolysis by the widely distributed phosphatases makes this class of derivatives ideal for modifying the physical properties of drugs while maintaining the in vivo bioactivity of the parent compound . The rate of lincomycin-2-phosphate hydrolysis in a formulated pediatric syrup at room temperature agrees favorably with extrapolated rates from high temperature hydrolysis in simple solutions .Physical And Chemical Properties Analysis
The molecular formula of Lincomycin 2-phosphate is C18H35N2O9PS and its molecular weight is 486.52 . It is a water-soluble ester .科学研究应用
Antibacterial Actions
Lincomycin 2-phosphate has been used in combination with silver nanoparticles (AgNPs) to combat bacterial resistance . The combined delivery of AgNPs and lincomycin showed improved antibacterial biological activity against Bacillus cereus and Proteus mirabilis microorganisms compared to the use of AgNPs and lincomycin alone . This suggests that Lincomycin 2-phosphate could be used in the development of new antibacterial treatments.
Bioactivity
Lincomycin 2-phosphate has been found to maintain the in vivo bioactivity of the parent compound, lincomycin . This suggests that it could be used to modify the physical properties of drugs while maintaining their bioactivity .
Taste Modification
Lincomycin 2-phosphate is less bitter than the parent compound, lincomycin . This property could be used to improve the taste of pharmaceuticals, making them more palatable for patients .
Synthesis of Enzymatically Labile Phosphate Ester
Lincomycin 2-phosphate is an enzymatically labile phosphate ester of lincomycin . This property could be used in the development of drugs that are cleaved by in vivo enzyme systems .
Improved Drug Absorption
Lincomycin 2-phosphate has been found to give slightly higher blood levels than the parent compound, lincomycin, upon oral administration in dogs . This suggests that it could be used to improve the absorption of drugs .
Industrial Production
The demand for kilogram quantities of Lincomycin 2-phosphate necessitated a process development study . This indicates its potential for large-scale industrial production .
安全和危害
Lincomycin 2-phosphate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection . In case of skin contact, it is recommended to wash the affected area with soap and water .
未来方向
Research is ongoing to improve the pharmaceutical and biological properties of lincomycin, including the synthesis of esters which could be cleaved by in vivo enzyme systems . There is also a focus on maximizing lincomycin production using Streptomyces lincolnensis by establishing fermentation conditions for commercial applications . The world market for lincomycin is at the scale of hundreds of tons per year .
属性
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-[(1R,2R)-2-hydroxy-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N2O9PS/c1-5-6-10-7-11(20(3)8-10)17(24)19-12(9(2)21)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,21-23H,5-8H2,1-4H3,(H,19,24)(H2,25,26,27)/t9-,10-,11+,12-,13-,14+,15-,16-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNQOUOFMWKNLY-AVENPWRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)O)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N2O9PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lincomycin 2-phosphate | |
CAS RN |
27480-30-4 | |
| Record name | Lincomycin-2-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027480304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LINCOMYCIN-2-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4RBJ6PFR6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How stable is lincomycin 2-phosphate in aqueous solutions?
A2: Lincomycin 2-phosphate exhibits degradation through multiple pathways in aqueous solutions. The primary degradation routes are thioglycoside and phosphate ester hydrolysis. [] The rate of degradation is influenced by pH and temperature, with the compound demonstrating the highest stability in the pH range of 6-10. [] Research suggests that a formulated pediatric syrup of lincomycin 2-phosphate maintains stability at room temperature. []
Q2: Can you elaborate on the analytical methods employed to study lincomycin 2-phosphate and related compounds?
A2: Several analytical techniques have proven valuable in researching lincomycin 2-phosphate and its related compounds:
- Liquid chromatography (LC): This method effectively separates clindamycin 2-phosphate (the 7-deoxy-7(S)-chloro analog of lincomycin 2-phosphate) from related impurities like clindamycin 3-phosphate, clindamycin 4-phosphate, clindamycin B 2-phosphate, and lincomycin 2-phosphate. [] Utilizing a triethylaminoethyl cellulose stationary phase with a UV detector set at 254 nm enables the quantitation of clindamycin 2-phosphate. []
- High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC/ESI-MS/MS): This technique enables the identification and characterization of clindamycin phosphate and its degradation products, including lincomycin, 7-epilincomycin-2-phosphate, lincomycin-2-phosphate, clindamycin B, clindamycin B-2-phosphate, and clindamycin. [] The fragmentation patterns obtained from MS/MS provide specific information for identifying lincosamide antibiotics and their impurities. []
Q3: What are the known degradation products of lincomycin 2-phosphate?
A4: The primary degradation pathways of lincomycin 2-phosphate involve thioglycoside and phosphate ester hydrolysis. [] While the specific degradation products resulting from these pathways aren't explicitly detailed in the provided papers, it can be inferred that cleavage at these sites leads to the formation of lincomycin, inorganic phosphate, and potentially other sugar moieties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[5-[1,3-Dihydro-1-(3-hydroxypropyl)-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indolium Chloride](/img/structure/B1146456.png)

![(1R,4S,5'S,6R,6'S,8R,12S,13S,20R,21E,24S)-6'-Cyclohexyl-24-hydroxy-21-hydroxyimino-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1146466.png)


![2-Amino-5-[[1-(carboxymethylamino)-3-(1-hydroxypropan-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1146472.png)


